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molecular formula C12H15N3O2 B8624909 1-Isopropyl-3-(2-oxoindolin-5-yl)urea

1-Isopropyl-3-(2-oxoindolin-5-yl)urea

Cat. No. B8624909
M. Wt: 233.27 g/mol
InChI Key: JLBFTMYCIIVCMK-UHFFFAOYSA-N
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Patent
US08765748B2

Procedure details

To 5-aminoindolin-2-one (50 mg, 0.34 mmol) in ethyl acetate (1 mL) was added isopropylisocyanate (0.04 mL, 0.4 mmol). The solution was stirred at rt for 16 h and the product was precipitated with ether, filtered and dried to give 46 mg, 58% of a yellow solid. 1H NMR (400 MHz, CD3OD) δ 7.31 (s, 1H), 7.13 (d, J=8.3 Hz, 1H), 6.80 (d, J=8.3 Hz, 1H), 3.90-3.83 (m, 1H), 3.51 (s, 2H), 1.77 (d, J=7.3 Hz, 6H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.04 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.[CH:12]([N:15]=[C:16]=[O:17])([CH3:14])[CH3:13]>C(OCC)(=O)C>[CH:12]([NH:15][C:16]([NH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2)=[O:17])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
NC=1C=C2CC(NC2=CC1)=O
Name
Quantity
0.04 mL
Type
reactant
Smiles
C(C)(C)N=C=O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product was precipitated with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)NC(=O)NC=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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